5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate
Overview
Description
5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a phenyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate typically involves the bromination of 2-hydroxyacetophenone followed by the formation of the pyrazole ring. One common method involves the reaction of 5-bromo-2-hydroxyacetophenone with phenylhydrazine under acidic conditions to form the pyrazole ring. The resulting compound is then acetylated to produce the acetate derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 5-(5-Bromo-2-oxophenyl)-1-phenylpyrazole acetate.
Reduction: Formation of 5-(2-Hydroxyphenyl)-1-phenylpyrazole acetate.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate involves its interaction with specific molecular targets. The hydroxyl and bromine groups play a crucial role in its binding affinity and reactivity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-hydroxyacetophenone: Shares the bromine and hydroxyl groups but lacks the pyrazole ring.
1-Phenylpyrazole: Contains the pyrazole ring but lacks the bromine and hydroxyl groups.
5-Bromo-2-hydroxyphenylpyrazole: Similar structure but without the acetate group.
Uniqueness
5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate is unique due to the combination of the bromine, hydroxyl, and acetate groups attached to the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
5-(5-Bromo-2-hydroxyphenyl)-1-phenylpyrazole acetate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C16H14BrN3O3
Molecular Weight: 372.20 g/mol
IUPAC Name: this compound
The synthesis of this compound typically involves the reaction of 5-bromo-2-hydroxybenzaldehyde with phenylhydrazine, followed by acetylation. The synthetic route can be optimized for yield and purity through various methods such as refluxing in organic solvents or using microwave-assisted synthesis.
Biological Activities
The biological activity of this compound has been investigated across several domains:
Anticancer Activity
Research indicates that compounds with pyrazole moieties exhibit significant anticancer properties. For instance, derivatives of pyrazoles have shown effectiveness against various cancer cell lines by inhibiting key enzymes involved in cell proliferation, such as BRAF(V600E) and Aurora-A kinase .
- Case Study: A study demonstrated that a related pyrazole derivative inhibited cancer cell growth by inducing apoptosis through the activation of caspase pathways. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Pyrazole derivatives have shown effectiveness against both bacterial and fungal strains.
- Case Study: In vitro studies revealed that this compound exhibited notable antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as a lead compound for further drug development .
Anti-inflammatory Effects
Anti-inflammatory properties are another significant aspect of this compound's biological profile. Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.
- Research Findings: A comparative study showed that the compound significantly reduced edema in animal models, suggesting its potential use in treating inflammatory diseases such as arthritis .
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound inhibits key enzymes involved in cancer progression and inflammation.
- Receptor Modulation: It may modulate receptor activity related to pain and inflammation pathways.
- Apoptotic Pathways: Induces apoptosis in cancer cells through various signaling cascades.
Comparative Analysis with Similar Compounds
Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | High |
Phenylbutazone | Moderate | Low | Very High |
Other Pyrazoles | Variable | High | Variable |
Properties
IUPAC Name |
acetic acid;4-bromo-2-(2-phenylpyrazol-3-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O.C2H4O2/c16-11-6-7-15(19)13(10-11)14-8-9-17-18(14)12-4-2-1-3-5-12;1-2(3)4/h1-10,19H;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBIPXUOYNUEGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694549 | |
Record name | Acetic acid--4-bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-37-7 | |
Record name | Acetic acid--4-bromo-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00694549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 480438-37-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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